N-(1-吡啶-3-基乙基)甲酰胺

描述

“N-(1-pyridin-3-ylethyl)formamide” is a chemical compound with the CAS number 21131-85-1 . It is used in scientific research and has diverse applications, ranging from pharmaceutical studies to the synthesis of complex molecules.

Synthesis Analysis

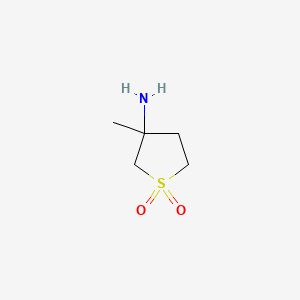

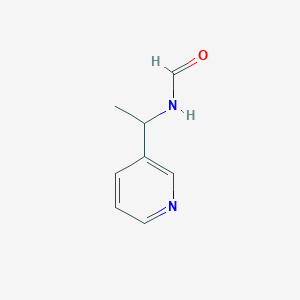

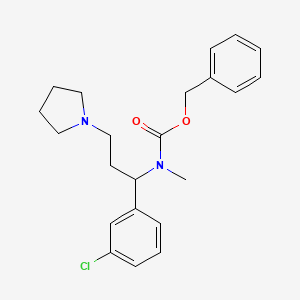

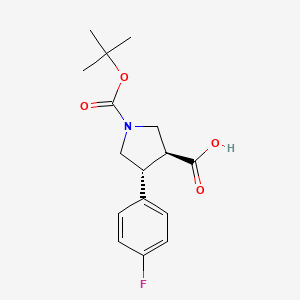

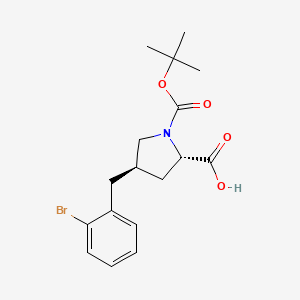

The synthesis of “N-(1-pyridin-3-ylethyl)formamide” and similar compounds often involves transamidation, a process that forms amide bonds . This process is typically classified into two categories based on amide activation: activated amide and unactivated amide .Molecular Structure Analysis

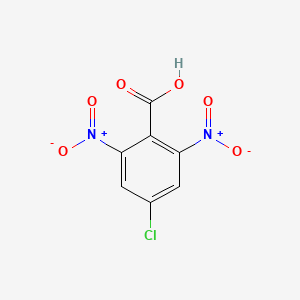

The molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is similar to that of formamide, a reagent that is an ionizing solvent in aqueous buffers and is widely utilized in biochemistry and molecular biology .Chemical Reactions Analysis

The chemical reactions involving “N-(1-pyridin-3-ylethyl)formamide” are typically catalyzed reactions. For instance, formamide catalyzed activation of carboxylic acids has been reported, which is a versatile and cost-efficient method for amidation and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-pyridin-3-ylethyl)formamide” are not explicitly mentioned in the search results .科学研究应用

Microarray Probe Design in Microbial Diagnostics

“N-(1-pyridin-3-ylethyl)formamide” can be used in the design of microarray probes for microbial diagnostics . It can be used to adjust the hybridization stringency, which can optimize the sensitivity and specificity of the probes . This is particularly useful in high-density microarrays, where it is generally unfeasible to experimentally test thousands of probes .

Formamide Denaturation of Probe-Target Hybrids

This compound can be used in the denaturation of probe-target hybrids . This process is crucial in many molecular biology experiments, including those involving the use of microarrays . The denaturation profiles obtained can be used to develop models and rules that can predict the stability of single and double mismatches, including bulged and tandem mismatches .

Fluorescence In Situ Hybridization (FISH)

“N-(1-pyridin-3-ylethyl)formamide” can be used in Fluorescence In Situ Hybridization (FISH) experiments . In FISH, the addition of formamide to aqueous buffers solutions of DNA enables key procedural steps—such as the prehybridization denaturation, the reannealing step and the post-hybridization stringency washes—to be carried out at lower, less harsh temperatures without compromising the overall efficiency and specificity of the hybridization .

Formamide-Free FISH

Interestingly, research has also been conducted into formamide-free FISH protocols . These protocols aim to reduce the use of formamide, which is toxic and a potential teratogen . The use of alternatives to formamide can simplify procedures, reduce exposure risks for workers, and minimize the production of toxic waste .

Synthesis of Complex Molecules

“N-(1-pyridin-3-ylethyl)formamide” can be used in the synthesis of complex molecules. This showcases the versatility and significance of this compound in scientific research.

Pharmaceutical Studies

This compound can also be used in pharmaceutical studies. While the specific applications can vary widely, it is clear that “N-(1-pyridin-3-ylethyl)formamide” plays an important role in this field.

安全和危害

作用机制

Target of Action

N-(1-pyridin-3-ylethyl)formamide, also known as N-(1-pyridin-3-yl-ethyl)-formamide, is a pyridine-containing compound . Pyridine scaffolds have been detected in most relevant drug molecules and have shown great potential for treatment . They have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

Mode of Action

Pyridine-containing compounds are known to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

Pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .

Result of Action

Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .

属性

IUPAC Name |

N-(1-pyridin-3-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPFWHGVDOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378036 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-3-ylethyl)formamide | |

CAS RN |

21131-85-1 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)